molecular formula C9H3F2N B15200186 3-(3,5-Difluorophenyl)-2-Propynenitrile

3-(3,5-Difluorophenyl)-2-Propynenitrile

Cat. No.: B15200186
M. Wt: 163.12 g/mol
InChI Key: SHHJHTNWKGIXTB-UHFFFAOYSA-N
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Description

3-(3,5-Difluorophenyl)-2-Propynenitrile (CAS: 575433-44-2) is a fluorinated aromatic nitrile with a terminal alkyne group. Its structure features a meta-substituted 3,5-difluorophenyl ring attached to a propynenitrile moiety. This compound is primarily utilized as a synthetic intermediate in pharmaceuticals, agrochemicals, and materials science due to its electron-withdrawing fluorine substituents and reactive nitrile group. The fluorine atoms enhance lipophilicity and metabolic stability, making it valuable in drug design. Its alkyne functionality enables click chemistry applications, such as Huisgen cycloadditions, for constructing complex molecular architectures.

Properties

Molecular Formula

C9H3F2N

Molecular Weight

163.12 g/mol

IUPAC Name

3-(3,5-difluorophenyl)prop-2-ynenitrile

InChI

InChI=1S/C9H3F2N/c10-8-4-7(2-1-3-12)5-9(11)6-8/h4-6H

InChI Key

SHHJHTNWKGIXTB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1F)F)C#CC#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Difluorophenyl)-2-Propynenitrile typically involves the reaction of 3,5-difluorophenylacetylene with cyanogen bromide under basic conditions. The reaction is carried out in the presence of a suitable base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of 3-(3,5-Difluorophenyl)-2-Propynenitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Difluorophenyl)-2-Propynenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the nitrile group to an amine.

    Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions with reagents like halogens or nitro compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Oxidation: 3-(3,5-Difluorophenyl)propanoic acid.

    Reduction: 3-(3,5-Difluorophenyl)-2-propynylamine.

    Substitution: 3-(3,5-Difluorophenyl)-2-bromo-2-propynenitrile.

Scientific Research Applications

3-(3,5-Difluorophenyl)-2-Propynenitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3,5-Difluorophenyl)-2-Propynenitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to alterations in cellular processes. The compound’s difluorophenyl group can enhance its binding affinity to target proteins, while the propynenitrile moiety can facilitate its interaction with nucleophilic sites in biological molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Fluorinated Aromatic Systems

a) 3-{1-[bis(4-chlorophenyl)methyl]azetidin-3-ylidene}-3-(3,5-difluorophenyl)-2,2-dimethylpropanenitrile
  • Chlorine substituents increase molecular weight and hydrophobicity, altering solubility profiles.
  • Applications : Likely used in medicinal chemistry for targeting specific enzymes or receptors due to its hybrid aromatic-heterocyclic framework.
b) 4-[4-(Trifluoromethoxy)phenoxy]piperidine
  • Key Differences: The trifluoromethoxy group (-OCF₃) provides stronger electron-withdrawing effects than fluorine alone. Piperidine ring enhances basicity and hydrogen-bonding capacity, unlike the non-basic nitrile group.
  • Applications : Commonly employed in CNS drug discovery due to its ability to cross the blood-brain barrier.

Functional Group-Based Comparisons

a) 3-(4-Fluorophenyl)-2-Propynenitrile
  • Structure : Differs in fluorine substitution (para vs. meta).
  • Meta-substitution in 3-(3,5-difluorophenyl)-2-Propynenitrile offers steric hindrance, directing reactions to specific positions.
  • Reactivity : Meta-fluorine pairs may reduce resonance effects, slowing nitrile hydrolysis compared to para-fluorinated analogs.
b) 2,2-Dimethyl-3-Hydroxypropanal (CAS: 597-31-9)
  • Structure: A non-fluorinated aldehyde with a hydroxyl group.
  • Key Differences :
    • Absence of fluorine and nitrile groups reduces electrophilicity, limiting use in cross-coupling reactions.
    • Hydroxyl group enables hydrogen bonding, enhancing solubility in polar solvents.

Data Table: Comparative Properties of Selected Compounds

Compound Name Molecular Weight (g/mol) Key Substituents Reactivity Profile Primary Applications
3-(3,5-Difluorophenyl)-2-Propynenitrile ~165.1 3,5-difluorophenyl, alkyne, nitrile High (alkyne/nitrile) Pharmaceuticals, agrochemicals
Azetidine-derivative () ~500 (estimated) Azetidine, 4-chlorophenyl, dimethyl Moderate (steric hindrance) Targeted drug synthesis
4-[4-(Trifluoromethoxy)phenoxy]piperidine ~265.2 Trifluoromethoxy, piperidine Low (basic amine) CNS drug development

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